molecular formula C8H4F12O3 B12085285 2,2,3,4,4,4-Hexafluorobutyl hexafluoroisopropyl carbonate

2,2,3,4,4,4-Hexafluorobutyl hexafluoroisopropyl carbonate

Cat. No.: B12085285
M. Wt: 376.10 g/mol
InChI Key: NKYDMKMABWCCTI-UHFFFAOYSA-N
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Description

2,2,3,4,4,4-Hexafluorobutyl hexafluoroisopropyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions. It is used in various industrial and scientific applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,4,4,4-Hexafluorobutyl hexafluoroisopropyl carbonate typically involves the reaction of hexafluoroisopropyl alcohol with hexafluorobutyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction is usually catalyzed by a base such as triethylamine, which facilitates the formation of the carbonate ester.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions

2,2,3,4,4,4-Hexafluorobutyl hexafluoroisopropyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Hydrolysis: In the presence of water, the carbonate ester can hydrolyze to form hexafluoroisopropyl alcohol and hexafluorobutyric acid.

    Reduction: The compound can be reduced to form corresponding alcohols and acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.

    Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.

Major Products

    Substitution: Products include various fluorinated derivatives.

    Hydrolysis: Major products are hexafluoroisopropyl alcohol and hexafluorobutyric acid.

    Reduction: Products include hexafluorobutyl alcohol and hexafluoroisopropyl alcohol.

Scientific Research Applications

2,2,3,4,4,4-Hexafluorobutyl hexafluoroisopropyl carbonate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Applied in the production of high-performance coatings, lubricants, and surfactants.

Mechanism of Action

The mechanism by which 2,2,3,4,4,4-Hexafluorobutyl hexafluoroisopropyl carbonate exerts its effects is primarily through its interaction with other molecules via its fluorine atoms. The high electronegativity of fluorine creates strong dipole interactions, enhancing the compound’s reactivity and stability. In biological systems, it can interact with proteins and enzymes, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,4,4,4-Hexafluorobutyl acrylate
  • 2,2,3,4,4,4-Hexafluorobutyl methacrylate
  • 2,2,3,3,4,4,4-Heptafluorobutyl hexafluoroisopropyl carbonate

Uniqueness

2,2,3,4,4,4-Hexafluorobutyl hexafluoroisopropyl carbonate stands out due to its high fluorine content, which imparts exceptional thermal and chemical stability. This makes it particularly useful in applications requiring resistance to harsh conditions. Additionally, its unique structure allows for specific interactions with biological molecules, making it a valuable tool in biomedical research.

Properties

Molecular Formula

C8H4F12O3

Molecular Weight

376.10 g/mol

IUPAC Name

2,2,3,4,4,4-hexafluorobutyl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate

InChI

InChI=1S/C8H4F12O3/c9-2(6(12,13)14)5(10,11)1-22-4(21)23-3(7(15,16)17)8(18,19)20/h2-3H,1H2

InChI Key

NKYDMKMABWCCTI-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)F)F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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